molecular formula C15H14N2O3 B5117239 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5117239
M. Wt: 270.28 g/mol
InChI Key: RSIXSUOBPIOODZ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, featuring a nitro group and methyl groups on the phenyl rings

Properties

IUPAC Name

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-13(14(9-10)17(19)20)16-15(18)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIXSUOBPIOODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The nitration of 2-methylbenzamide can be achieved using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Acylation: The acylation of 4-methyl-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine can yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Reduction: 2-methyl-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with different substitution patterns.

    2-methyl-4-nitroanisole: Contains a methoxy group instead of an amide group.

Uniqueness

2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and methyl groups on the phenyl rings makes it a versatile intermediate for various synthetic applications.

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